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Compound of Interest

Cyclobutyl 2-

Compound Name: (thiomorpholinomethyl)phenyl!
ketone

CAS No.: 898782-54-2

Cat. No.: B1368641

Get Quote

Executive Summary: The Chalcogen Switch

In medicinal chemistry, the bioisosteric replacement of the morpholine oxygen (group 16,

period 2) with a thiomorpholine sulfur (group 16, period 3) is a strategic "chalcogen switch.”
While both heterocycles serve as versatile amine components in phenyl ketone scaffolds
(typically Mannich bases), they drive divergent biological outcomes.

Morpholine confers water solubility and metabolic stability against oxidation, making it ideal for
systemic distribution. Thiomorpholine, with its bulky, lipophilic sulfur atom, enhances membrane
permeability and van der Waals interactions, often resulting in superior potency against fungal
pathogens and mycobacteria, albeit with a liability for S-oxidation.

Part 1: Physicochemical Profiling

The fundamental difference in bioactivity stems from the electronic and steric disparity between
the ether oxygen and the thioether sulfur.
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Table 1: Physicochemical Comparison of the

Heterocycles

Thiomorpholine

Impact on Drug

Feature Morpholine Moiety . .
Moiety Design
Sis larger (1.04 A vs
Heteroatom Oxygen (Hard Base) Sulfur (Soft Base) 0.66 A radius),

affecting receptor fit.

LogP (Lipophilicity)

~ -0.86 (Hydrophilic)

~ 0.15 (Lipophilic)

Thiomorpholine
derivatives penetrate
lipid bilayers (BBB,
fungal walls) more

effectively.

Morpholine forms

] Weak Acceptor ]
H-Bonding Acceptor (Ether O) ) stronger H-bonds with
(Thioether S)
receptor pockets.
Thiomorpholine is
] ] slightly more basic;
pKa (Conjugate Acid) 8.36 9.00 L
affects ionization at
physiological pH.
Sulfur's longer bond
) o Chair lengths allow greater
Conformation Chair (Rigid) ) ) )
(Twisted/Flexible) conformational
flexibility.

Part 2: Synthesis of Phenyl Ketone Mannich Bases

The most common bioactive scaffold incorporating these amines is the

-aminoketone, synthesized via the Mannich reaction. This one-pot condensation links an

acetophenone derivative, formaldehyde, and the secondary amine.

Graphviz Diagram: Mannich Synthesis Workflow
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Figure 1: General synthetic pathway for generating phenyl ketone Mannich bases. The reaction
relies on the in situ formation of an electrophilic iminium ion.

Experimental Protocol: Synthesis of 3-amino-1-
phenylpropan-1-ones

e Reagents: Equimolar amounts (0.01 mol) of acetophenone, paraformaldehyde, and the
respective amine (morpholine or thiomorpholine).

e Solvent: Absolute ethanol (20 mL) with catalytic conc. HCI (0.5 mL).

e Procedure:

o

Dissolve acetophenone in ethanol.

o

Add paraformaldehyde and the amine.

[¢]

Adjust pH to ~4-5 with HCI.

[¢]

Reflux at 80°C for 6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
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e Work-up: Cool the mixture to precipitate the solid hydrochloride salt. Filter and recrystallize
from ethanol/acetone.

Part 3: Comparative Bioactivity Data

The following data aggregates findings from multiple studies on Mannich bases derived from

acetophenone.

Case Study A: Antimicrobial Potency

Thiomorpholine derivatives often outperform morpholine analogs against fungal strains due to
the lipophilic sulfur facilitating penetration of the ergosterol-rich fungal cell membrane.

Table 2: Comparative MIC Values (ug/mL) Data synthesized from comparative Mannich base
studies (e.g., S. epidermidis inhibition).
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. Thiomorpholin
. Morpholine o .
Pathogen Type Organism L. e Derivative Interpretation
Derivative (O) (S)

Morpholine is

often superior for

Gram (+) due to
S. aureus 12.5-25.0 25.0-50.0 polarity

requirements for

Gram (+)

Bacteria

cell wall

interaction.

Thiomorpholine
shows enhanced
] ] activity against
Gram (-) Bacteria  P. aeruginosa >100 50.0 - 100 ]
lipid-rich outer
membranes of

Gram (-).

Critical
Advantage:
] ) Thiomorpholine
Fungi C. albicans 50.0 12.5-25.0 o
is significantly
more potent

antifungally.

Thiomorpholine's

lipophilicity aids
Mycobacteria M. tuberculosis Moderate High penetration of

the mycolic acid

layer.

Case Study B: Cytotoxicity (Anticancer)

In phenyl ketone chalcone derivatives, the thiomorpholine moiety often exhibits higher
cytotoxicity against specific cancer lines, though morpholine offers a better safety profile (lower
toxicity to normal cells).
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e Morpholine Derivative (MD-6): High safety profile.[1][2] Hemolysis of 0.2-5.5% at

antimicrobial concentrations.[1][2]

» Thiomorpholine Derivative: Higher potency against MCF-7 (Breast Cancer) but narrower

therapeutic index.

Part 4: Metabolic Fate & ADME

The choice between these two heterocycles dictates the metabolic stability of the final drug

candidate.

Graphviz Diagram: Metabolic Pathways
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Figure 2: Metabolic divergence. Thiomorpholine is susceptible to rapid S-oxidation, which
drastically alters polarity and may deactivate the drug or create active metabolites.

ADME Implications

e Morpholine: High oral bioavailability, lower clearance. Risk of N-nitrosation (toxic) if not
hindered, but generally considered a "safe" pharmacophore (e.g., Gefitinib, Linezolid).
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e Thiomorpholine: The "Soft Spot."[3] The sulfur atom is a metabolic handle.[3] It can be
exploited to create prodrugs (where the sulfoxide is the active form) or avoided if long half-
life is required.

Part 5: Experimental Validation Protocols
Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC)

To validate the bioactivity differences, use a standard broth microdilution method.

e Preparation: Dissolve test compounds (Morpholine/Thiomorpholine ketones) in DMSO (1
mg/mL stock).

e Inoculum: Adjust bacterial/fungal suspension to

CFU/mL (0.5 McFarland standard).

o Plate Setup: Use 96-well plates. Add 100 pL of nutrient broth (Mueller-Hinton for bacteria,
Sabouraud for fungi).

 Dilution: Perform serial 2-fold dilutions of the test compounds.
* Incubation:

o Bacteria: 37°C for 24 hours.

o Fungi: 25°C for 48 hours.

e Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin
dye (0.01%) for visual confirmation (Blue = Dead/Inhibited, Pink = Live).

Protocol 2: Lipophilicity Assessment (Shake Flask
Method)

» System: Octanol/Water (phosphate buffer pH 7.4).
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Process: Dissolve compound in octanol saturated with water. Add equal volume of water
saturated with octanol. Shake for 24 hours.

Analysis: Separate phases and analyze concentration in each phase via UV-Vis
spectrophotometry or HPLC.

Calculation:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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